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Compound of Interest

Compound Name: 2-lodoheptane

Cat. No.: B101077

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and
structure of 2-iodoheptane. The information is curated for professionals in research and

development, with a focus on delivering precise data and outlining logical experimental
workflows.

Chemical Structure and Identifiers

2-lodoheptane is a secondary alkyl iodide characterized by a seven-carbon chain with an
iodine atom attached to the second carbon atom. This structure dictates its reactivity, making it
a useful intermediate in organic synthesis.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b101077?utm_src=pdf-interest
https://www.benchchem.com/product/b101077?utm_src=pdf-body
https://www.benchchem.com/product/b101077?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Identifier Value Reference
IUPAC Name 2-iodoheptane [1112]

CAS Number 18589-29-2 [1][2][3]14]
Molecular Formula C7Hasl [1][2][3][4]
SMILES cccceeco)l [2][4]

InChI=1S/C7H15l/c1-3-4-5-6-
InChl [112105]
7(2)8/h7H,3-6H2,1-2H3

QAUTWECDRZFXMN-
InChlKey [11[2][41[5]
UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-iodoheptane. It is
important to note that some of the available data are predicted values or may refer to its
isomer, 1-iodoheptane, due to a lack of extensive experimental data for the 2-isomer.

Property Value Notes Reference

Molecular Weight 226.10 g/mol - [2][4][6]

Boiling Point 193.85 °C Estimated [3]

Melting Point -48.2 °C Estimated [31[7]

Density 1.350 g/cm3 - [3]

Refractive Index 1.492 (n20/D) Predicted [3]

Vapor Pressure 0.6 £ 0.4 mmHg at 25°C, Predicted [3]

Flash Point 65.0 £ 14.6 °C Predicted [3]

LogP 4.50 Predicted [31[6]
Solubility
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Based on the principle of "like dissolves like," 2-iodoheptane, as a relatively nonpolar
molecule, is expected to be soluble in nonpolar organic solvents and insoluble in polar solvents
like water.[8] The table below provides qualitative solubility information, primarily based on data
for the related compound 1-iodoheptane.

Solvent Solubility Reference
Water Insoluble [9]
Ethanol Soluble 9]
Diethyl Ether Soluble 9]
Acetone Soluble [9]
Chloroform Soluble 9]
Benzene Miscible [9]
Carbon Tetrachloride Soluble [8]

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of 2-iodoheptane.
The following information is available in public databases.

Spectroscopy Type Data Availability Reference

Mass Spectrometry (GC-MS) Available (Electron lonization) [1112][5][10]

13C NMR Spectroscopy Available [2]

Infrared (IR) Spectroscopy Available (Vapor Phase) [2]
Kovats Retention Index data

Gas Chromatography (GC) ) [1][2][10][11][12]
available

Reactivity and Synthesis

As a secondary alkyl iodide, 2-iodoheptane is a versatile reagent in organic synthesis. The
carbon-iodine bond is relatively weak, making the iodide a good leaving group in nucleophilic
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substitution (Sn1 and Sn2) and elimination (E1 and E2) reactions. It can be used to introduce
the heptan-2-yl group into various molecules.

While specific, detailed experimental protocols for the synthesis of 2-iodoheptane are not
readily available in the cited literature, a logical synthetic approach would involve the iodination
of 2-heptanol. This could be achieved using various iodinating agents, such as phosphorus
triiodide (PIs), or by converting the alcohol to a better leaving group (like a tosylate) followed by
substitution with an iodide salt.

Below is a logical workflow for a potential synthesis of 2-iodoheptane from 2-heptanol.

Potential Synthetic Workflow for 2-lodoheptane

Starting Material Reaction Step Purification Final Product

g lodination Reaction Crude Product Aqueous Workup Distillation or Purified
2-Heptanol (e.g., using PIs or P/I2) (Quenching, Extraction) Chromatography Al

Click to download full resolution via product page

Caption: A logical workflow for the synthesis of 2-iodoheptane.

Biological Activity

There is currently a limited amount of publicly available information regarding the specific
biological activities or signaling pathways associated with 2-iodoheptane. For drug
development professionals, this indicates that 2-iodoheptane is an unexplored chemical entity
in terms of its pharmacological potential.

To assess its biological activity, a standard screening cascade would be employed. This
workflow would begin with high-throughput in vitro assays to identify any potential biological
effects, followed by more detailed secondary assays to understand the mechanism of action
and potential toxicity.

The following diagram illustrates a general experimental workflow for evaluating the biological
activity of a novel compound like 2-iodoheptane.
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General Workflow for Biological Activity Screening
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Caption: A general workflow for screening the biological activity of a chemical compound.
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Safety and Toxicology

Specific toxicological data for 2-iodoheptane is not well-documented. However, based on the
Material Safety Data Sheet (MSDS) for its isomer, 1-iodoheptane, it should be handled as a
hazardous substance.[13]

Potential Hazards (based on 1-iodoheptane):

Harmful if swallowed.[13]

Irritating to eyes, respiratory system, and skin.[13]

May cause drowsiness or dizziness upon inhalation of vapors.[13]

Combustible, with a slight fire hazard when exposed to heat or flame.[13]

Standard laboratory safety precautions, including the use of personal protective equipment
(gloves, safety glasses, lab coat) and working in a well-ventilated area or fume hood, are
strongly recommended when handling 2-iodoheptane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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